

Spectroscopic Data Analysis of 2-(Ethyl(phenyl)amino)ethyl acetate: A Technical Guide

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Compound of Interest		
Compound Name:	2-(Ethyl(phenyl)amino)ethyl	
	acetate	
Cat. No.:	B1607223	Get Quote

Disclaimer: Direct and verified spectroscopic data (NMR, IR, MS) for 2-

(Ethyl(phenyl)amino)ethyl acetate is not readily available in public spectral databases. This guide provides a representative analysis based on structurally similar compounds and general spectroscopic principles, intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

Introduction

2-(Ethyl(phenyl)amino)ethyl acetate is a tertiary amine and an ester. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such molecules. This technical guide outlines the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, supported by data from analogous structures. It also provides generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for **2-(Ethyl(phenyl)amino)ethyl acetate** based on the analysis of related compounds, including N-ethylaniline and ethyl acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data



Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-a (CH3-CH2-N)	1.1 - 1.3	Triplet	7.0
H-b (CH₃-C=O)	2.0 - 2.2	Singlet	-
H-c (CH ₃ -CH ₂ -N)	3.3 - 3.5	Quartet	7.0
H-d (N-CH ₂ -CH ₂ -O)	3.6 - 3.8	Triplet	6.0
H-e (N-CH ₂ -CH ₂ -O)	4.1 - 4.3	Triplet	6.0
H-f (Aromatic)	6.6 - 6.8	Triplet	7.3
H-g (Aromatic)	7.1 - 7.3	Triplet	7.8
H-h (Aromatic)	6.6 - 6.8	Doublet	8.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (ppm)
C-a (CH ₃ -CH ₂ -N)	12 - 15
C-b (CH ₃ -C=O)	20 - 22
C-c (CH ₃ -CH ₂ -N)	45 - 48
C-d (N-CH ₂ -CH ₂ -O)	50 - 53
C-e (N-CH ₂ -CH ₂ -O)	62 - 65
C-f (Aromatic)	112 - 115
C-g (Aromatic)	128 - 130
C-h (Aromatic)	116 - 119
C-i (Aromatic - Quaternary)	147 - 150
C-j (C=O)	170 - 172

Table 3: Predicted IR Spectroscopic Data



Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=O (Ester)	Stretching	1735 - 1750
C-N (Tertiary Amine)	Stretching	1250 - 1350
C-O (Ester)	Stretching	1000 - 1300
C=C (Aromatic)	Stretching	1450 - 1600

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Fragmentation Pathway
[M] ⁺	207	Molecular Ion
[M-CH ₂ CH ₃] ⁺	178	Loss of ethyl group from nitrogen
[M-OCH ₂ CH ₃] ⁺	162	Loss of ethoxy group
[M-COOCH2CH3]+	134	Loss of ethyl acetate group
[C ₆ H ₅ N(CH ₂ CH ₃)CH ₂] ⁺	134	Alpha cleavage
[CH₃CO] ⁺	43	Acylium ion

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:



- Use a 400 MHz or higher field NMR spectrometer.
- Acquire a standard one-pulse ¹H spectrum.
- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H spectrum.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



 The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

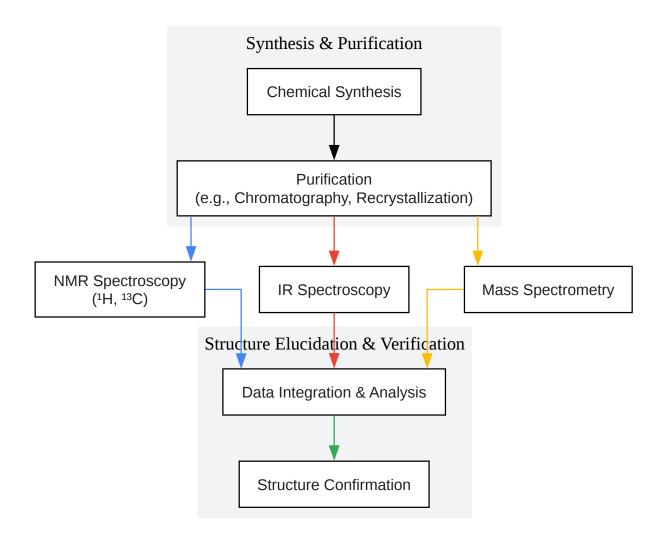
Mass Spectrometry

- Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
- Mass Analysis:
 - Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
 - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.





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